4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the phenyl rings: Introduction of the hexyloxy and hydroxy groups on the phenyl rings can be done using electrophilic aromatic substitution reactions.
Attachment of the oxolan-2-ylmethyl group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone back to a hydroxy group.
Substitution: The hexyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets in unique ways.
Medicine
Potential applications in medicine include the development of new drugs. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(METHOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-[4-(ETHOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups and their arrangement
Properties
Molecular Formula |
C28H33N3O4 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H33N3O4/c1-2-3-4-7-16-34-20-14-12-19(13-15-20)27-24-25(22-10-5-6-11-23(22)32)29-30-26(24)28(33)31(27)18-21-9-8-17-35-21/h5-6,10-15,21,27,32H,2-4,7-9,16-18H2,1H3,(H,29,30) |
InChI Key |
OJAGWPLIILKPGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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